Lineatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

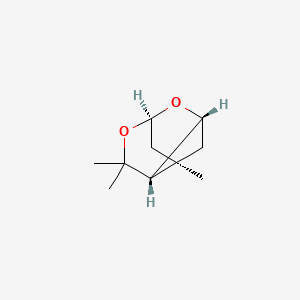

Lineatin is a pheromone isolated from the frass of the female ambrosia beetle Trypodendron lineatum Olivier, which is a deleterious pest to coniferous forests in Europe and North America.

Wissenschaftliche Forschungsanwendungen

Entomological Applications

Lineatin plays a crucial role in the behavior of T. lineatum, facilitating communication and aggregation among individuals of the species. This aggregation behavior is significant for several reasons:

- Pest Management : The use of this compound in traps can effectively monitor and control populations of T. lineatum. By attracting these beetles to traps, it reduces their numbers and minimizes damage to trees.

- Research on Insect Behavior : Studies have demonstrated that this compound influences mating behaviors and colonization patterns in beetles, providing insights into their ecological interactions.

Case Study: this compound in Pest Control

A study conducted by Borden et al. (1982) highlighted the efficacy of this compound as an attractant in traps for T. lineatum. The research found that traps baited with this compound captured significantly more beetles compared to unbaited controls, demonstrating its potential as a tool for integrated pest management (IPM) strategies.

| Study | Year | Findings |

|---|---|---|

| Borden et al. | 1982 | This compound increased capture rates of T. lineatum by 75% in baited traps compared to controls. |

Chemical Synthesis Applications

The synthesis of this compound has been a subject of interest due to its unique structure and properties. Various methods have been developed to create this compound, which can be utilized in synthetic organic chemistry.

- Synthesis Techniques : Research has explored regioselective synthesis and resolution methods for producing chiral forms of this compound, which are essential for studying its biological activity.

Case Study: Regioselective Synthesis

A notable study published in Acta Chemica Scandinavica detailed the synthesis of (+-)-lineatin through a multi-step process involving photochemical cycloaddition techniques. This approach not only yielded the pheromone but also provided insights into the stereochemistry involved in its formation.

| Research | Year | Method | Yield |

|---|---|---|---|

| Acta Chemica Scandinavica | 1985 | Photochemical cycloaddition from anhydromevalonolactone | 10% |

Ecological Impact

The use of this compound extends beyond pest control; it also has implications for ecological studies focusing on species interactions and ecosystem dynamics.

- Impact on Biodiversity : By understanding how this compound affects beetle behavior, researchers can better assess its role in forest ecosystems and the potential consequences of its disruption.

Eigenschaften

CAS-Nummer |

65035-34-9 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

(1R,2S,5R,7R)-1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane |

InChI |

InChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1 |

InChI-Schlüssel |

SHTFZHTWSLHVEB-BDNRQGISSA-N |

SMILES |

CC1(C2C3CC2(CC(O3)O1)C)C |

Isomerische SMILES |

C[C@]12C[C@@H]3[C@H]1C(O[C@H](C2)O3)(C)C |

Kanonische SMILES |

CC1(C2C3CC2(CC(O3)O1)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lineatin lineatin, (+-)-isomer lineatin, (1S-(1alpha,2beta,5alpha,7beta))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.